

Technical Guide: Physicochemical Properties of 2,4,5,7-Tetramethyloctane

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Compound of Interest

Compound Name: 2,4,5,7-Tetramethyloctane

Cat. No.: B15491060

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For Researchers, Scientists, and Drug Development Professionals

This document provides a concise overview of the core physicochemical properties of **2,4,5,7-tetramethyloctane**, with a primary focus on its molecular weight. The information is presented to be readily accessible and useful for professionals in research and development.

Molecular Identity and Structure

2,4,5,7-Tetramethyloctane is a branched-chain alkane. The parent chain is an octane molecule, which is substituted with four methyl groups at the 2, 4, 5, and 7 positions. Its chemical structure dictates its physical properties and potential applications.

Molecular Formula: $C_{12}H_{26}$

The molecular formula is determined by the eight-carbon octane backbone and the four additional carbons from the methyl groups, resulting in a total of 12 carbon atoms. As a saturated hydrocarbon, the number of hydrogen atoms is calculated by the formula $2n+2$, where n is the number of carbon atoms.

Physicochemical Data

The key quantitative data for **2,4,5,7-tetramethyloctane** are summarized in the table below for ease of reference and comparison.

Property	Value	Reference
Molecular Weight	170.34 g/mol	[1]
Molecular Formula	C ₁₂ H ₂₆	[1][2][3][4][5]
Refractive Index	1.423	[1]
InChIKey	PWYLDJLMYGOPSR- UHFFFAOYSA-N	[1]

Determination of Molecular Weight

The molecular weight of a compound is a fundamental physical property, essential for stoichiometric calculations in chemical reactions, preparation of solutions, and pharmacokinetic modeling in drug development.

3.1 Experimental Protocol: Mass Spectrometry

Mass spectrometry is a primary analytical technique used to determine the molecular weight of a compound. A detailed, generalized protocol for this determination is provided below.

Objective: To determine the accurate molecular mass of **2,4,5,7-tetramethyloctane**.

Materials:

- **2,4,5,7-Tetramethyloctane** sample
- High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
- Volatile organic solvent (e.g., methanol, hexane)
- Syringe and filter

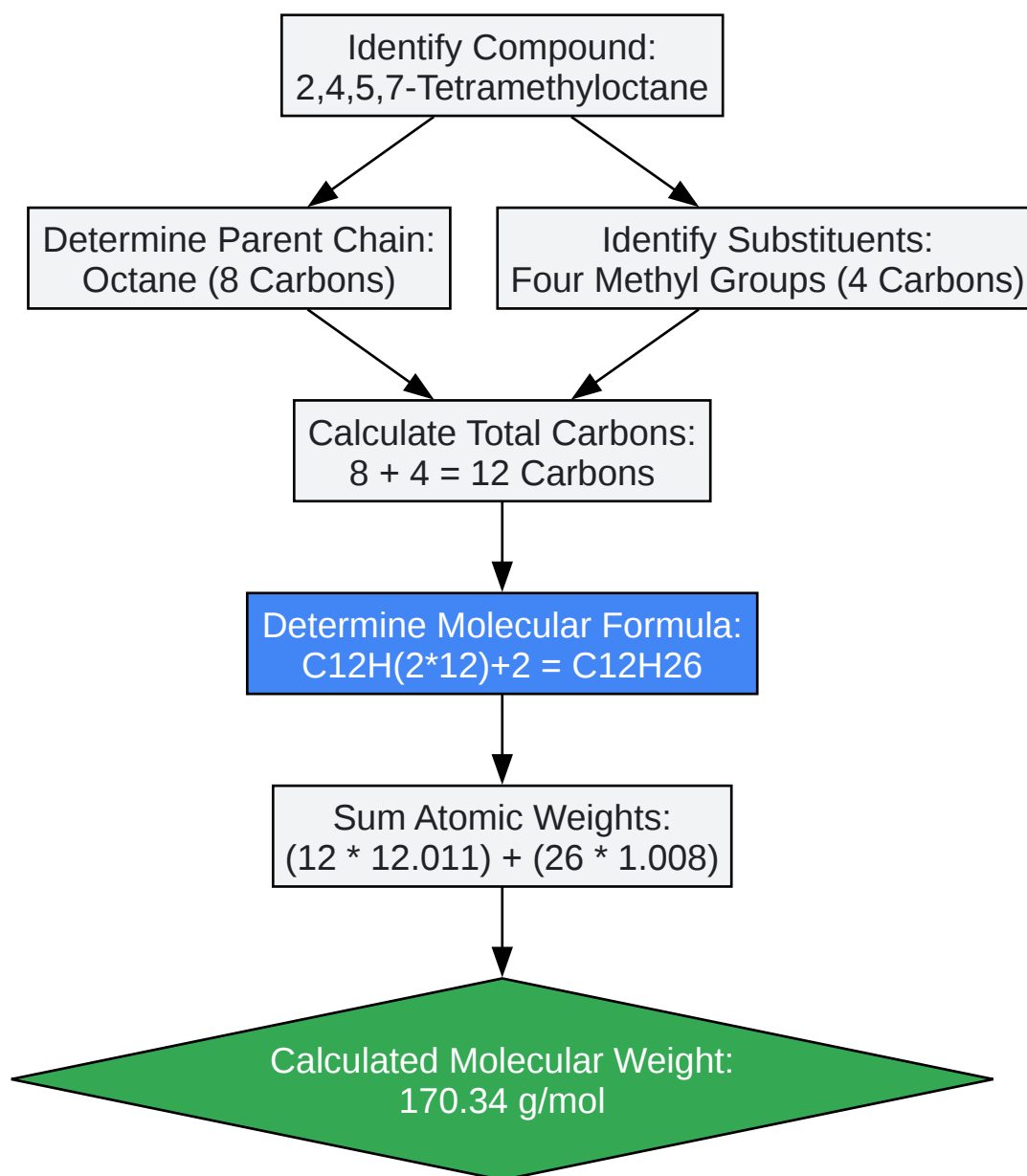
Methodology:

- **Sample Preparation:** A dilute solution of the **2,4,5,7-tetramethyloctane** sample is prepared in a suitable volatile solvent.

- **Ionization:** The sample is introduced into the mass spectrometer, where it is ionized. For a nonpolar compound like a branched alkane, techniques such as electron ionization (EI) or chemical ionization (CI) are typically employed.
- **Mass Analysis:** The resulting ions are accelerated into a magnetic or electric field, which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of ions at each m/z value.
- **Data Analysis:** The molecular ion peak (M^+) in the resulting mass spectrum corresponds to the molecular weight of the compound. For **2,4,5,7-tetramethyloctane**, this peak would be observed at approximately m/z 170.34.

3.2 Logical Workflow for Molecular Weight Calculation

The molecular weight can also be calculated theoretically from the molecular formula, which is derived from the compound's structure. The following diagram illustrates this logical workflow.



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Caption: Logical workflow for calculating molecular weight.

Signaling Pathways and Other Biological Interactions

As a simple, non-polar hydrocarbon, **2,4,5,7-tetramethyloctane** is not known to be involved in specific biological signaling pathways. Its primary role in a biological context would likely be as

a lipophilic solvent or a component of a complex hydrocarbon mixture. Therefore, diagrams of signaling pathways are not applicable to this compound.

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